molecular formula C11H18 B14752593 Spiro[5.5]undec-2-ene CAS No. 1712-47-6

Spiro[5.5]undec-2-ene

Cat. No.: B14752593
CAS No.: 1712-47-6
M. Wt: 150.26 g/mol
InChI Key: TVLQWRPGMSMZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[5.5]undec-2-ene is a unique organic compound characterized by its spirocyclic structure, which consists of two fused five-membered rings sharing a single carbon atom. . The spirocyclic framework imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[5.5]undec-2-ene typically involves the Diels-Alder reaction, a well-known method for constructing cyclic compounds. One common approach starts with the commercially available ketone 6-methylhept-5-en-2-one, which undergoes a series of reactions to form the spirocyclic structure . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Spiro[5.5]undec-2-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the spirocyclic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of oxygenated derivatives.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound, potentially yielding alcohols or other reduced forms.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the spirocyclic structure.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Spiro[5.5]undec-2-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Spiro[5.5]undec-2-ene exerts its effects is closely related to its spirocyclic structure. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function. The pathways involved may include modulation of enzyme activity, inhibition of protein-protein interactions, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific spirocyclic framework and the presence of a double bond, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1712-47-6

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

spiro[5.5]undec-3-ene

InChI

InChI=1S/C11H18/c1-3-7-11(8-4-1)9-5-2-6-10-11/h1,3H,2,4-10H2

InChI Key

TVLQWRPGMSMZBU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCC=CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.